Tertiapin LQ

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Blocker of Kir1.1 channels; displays >250-fold selectivity for Kir1.1 (Kd values are 1.1, 274 and 361 nM for Kir1.1, Kir3.1/3.2 and Kir3.1/3.4 respectively).

Wissenschaftliche Forschungsanwendungen

Cardiac Myocyte Ion Channels

Tertiapin LQ, a peptide derived from honey bee venom, has shown significant potency in blocking muscarinic K+ channels in rabbit cardiac myocytes. This specific blocking action plays a role in parasympathetic regulation of the heartbeat and has implications for understanding cardiac functions (Kitamura et al., 2000).

Blockade of Large Conductance K+ Channels

Research on Tertiapin-Q, a derivative of Tertiapin LQ, revealed its ability to inhibit recombinant human voltage-dependent Ca2+-activated large conductance K+ channels, as well as mouse inwardly rectifying GIRK1+GIRK2 channels. This action has potential therapeutic implications, especially in pain physiology and therapy (Kanjhan et al., 2005).

Stability and Functional Similarity

The stability and functional similarity of Tertiapin-Q to native Tertiapin make it a valuable molecular probe for studying inward-rectifier K+ channels (Jin & Lu, 1999).

Interaction with Kir3.2 Channel

Tertiapin LQ has been studied for its binding interaction with the Kir3.2 channel, a type of inward rectifier K+ channel. Molecular dynamics simulations have helped understand the binding mode and the key residues responsible for Tertiapin's selectivity (Li, Chen, & Chung, 2016).

Mechanisms of Channel Inhibition

Further research into Tertiapin-Q's interaction with inward-rectifier K+ channels provided insights into its molecular mechanisms of channel inhibition. This research underscores its potential as a pharmacological tool (Jin, Klem, Lewis, & Lu, 1999).

Interaction with Calmodulin

Tertiapin shows specific interaction with calmodulin in the presence of Ca2+, affecting the calmodulin-cAMP phosphodiesterase system. This interaction may be crucial for understanding Tertiapin's toxic effects in nervous tissue (Miroshnikov et al., 1983).

Role in Cardiac Conduction

The bee venom peptide Tertiapin has been implicated in the modulation of cardiac conduction, particularly in acetylcholine-induced atrioventricular blocks. This highlights its potential role in cardiac arrhythmias (Drici et al., 2000).

Molecular Determinants in Neuronal Kir3.2 Channels

Research has focused on understanding how Tertiapin blocks neuronal Kir3.2 channels at the molecular level. This could aid in the development of peptide variants for specific Kir channel blocking properties (Patel, Kuyucak, & Doupnik, 2020).

Immunoproteomics and Antigenic Epitope Prediction

Tertiapin has been studied for its immunological properties and potential in gene therapy or recombinant DNA vaccines targeting multiple antigenic components (Gomase, Phadnis, & Ghatak, 2009).

Eigenschaften

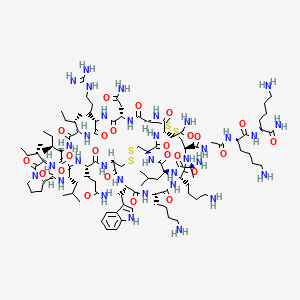

Molekularformel |

C106H179N33O24S4 |

|---|---|

Molekulargewicht |

2428.03 |

IUPAC-Name |

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-45-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |

InChI |

InChI=1S/C106H179N33O24S4/c1-12-56(8)83-103(161)137-84(57(9)13-2)104(162)138-85(58(10)14-3)105(163)139-42-26-34-78(139)102(160)131-70(44-55(6)7)94(152)126-68(35-36-79(112)140)92(150)133-75-51-166-167-52-76(134-95(153)69(43-54(4)5)127-87(145)59(11)111)100(158)130-73(47-81(114)142)98(156)135-77(101(159)129-72(46-80(113)141)97(155)125-67(93(151)136-83)33-25-41-118-106(116)117)53-165-164-50-74(88(146)120-49-82(143)121-64(30-18-22-38-108)89(147)122-63(86(115)144)29-17-21-37-107)132-91(149)66(32-20-24-40-110)123-90(148)65(31-19-23-39-109)124-96(154)71(128-99(75)157)45-60-48-119-62-28-16-15-27-61(60)62/h15-16,27-28,48,54-59,63-78,83-85,119H,12-14,17-26,29-47,49-53,107-111H2,1-11H3,(H2,112,140)(H2,113,141)(H2,114,142)(H2,115,144)(H,120,146)(H,121,143)(H,122,147)(H,123,148)(H,124,154)(H,125,155)(H,126,152)(H,127,145)(H,128,157)(H,129,159)(H,130,158)(H,131,160)(H,132,149)(H,133,150)(H,134,153)(H,135,156)(H,136,151)(H,137,161)(H,138,162)(H4,116,117,118)/t56-,57-,58-,59-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC(C)C)C(C)CC)C(C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.